N-(3,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

DNA Methyltransferase Epigenetics Cancer

CAS 886904-43-4 belongs to the purine-2,6-dione chemical class, featuring a 1,3,9-trimethylxanthine core linked via an 8-sulfanylacetamide spacer to a 3,5-dimethylaniline moiety. Compounds built on this scaffold have been described in patents as heteroaryl purine mimics designed to inhibit DNA methyltransferases (DNMT1, DNMT3a, DNMT3b).

Molecular Formula C18H21N5O3S
Molecular Weight 387.46
CAS No. 886904-43-4
Cat. No. B2410359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
CAS886904-43-4
Molecular FormulaC18H21N5O3S
Molecular Weight387.46
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C)C
InChIInChI=1S/C18H21N5O3S/c1-10-6-11(2)8-12(7-10)19-13(24)9-27-17-20-14-15(21(17)3)22(4)18(26)23(5)16(14)25/h6-8H,9H2,1-5H3,(H,19,24)
InChIKeyRGMBUWOKJPYZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide (CAS 886904-43-4): A Purine-2,6-dione Scaffold for Epigenetic Probe Research


CAS 886904-43-4 belongs to the purine-2,6-dione chemical class, featuring a 1,3,9-trimethylxanthine core linked via an 8-sulfanylacetamide spacer to a 3,5-dimethylaniline moiety. Compounds built on this scaffold have been described in patents as heteroaryl purine mimics designed to inhibit DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) [1]. The molecular formula is C18H21N5O3S with a molecular weight of 387.46 g/mol. As of the knowledge cutoff, no peer-reviewed studies or authoritative database records providing quantitative potency, selectivity, or pharmacokinetic data for this exact compound were identified.

Why N-Aryl Substitution on Purine-2,6-dione Scaffolds Determines Target Engagement: Procurement Considerations for CAS 886904-43-4


Within the purine-2,6-dione chemotype, substitution at the N-aryl acetamide position is a critical determinant of target binding and selectivity. Patent disclosures covering this scaffold explicitly link structural variations to differential inhibition of DNMT isoforms (DNMT1 vs. DNMT3a/3b) [1]. An analog bearing a 3-fluorophenyl group (CAS 886904-25-2) and another with a 2,3-dimethylphenyl substituent are catalogued as distinct research compounds, underscoring that even subtle positional changes on the phenyl ring can redirect biological activity. Procuring the specific 3,5-dimethylphenyl congener is therefore not interchangeable with purchasing a close analog without comparative biological validation.

Quantitative Differentiation Evidence for N-(3,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide (CAS 886904-43-4)


DNMT Inhibition Potential: Class-Level Inference from Purine-2,6-dione Patent Disclosure

No direct quantitative potency data (IC50, Ki) for CAS 886904-43-4 against any DNMT isoform or other target was identified in the accessed sources. Patent US20140357594A1 describes purine-2,6-dione derivatives as SAM/SAH cofactor mimics that inhibit DNMT1, DNMT3a, and DNMT3b [1]. This provides a mechanistic rationale for the compound class, but the actual inhibitory activity of the 3,5-dimethylphenyl analog remains uncharacterized in publicly available data. Researchers must empirically determine potency and selectivity before use.

DNA Methyltransferase Epigenetics Cancer

Anticancer Activity of Structurally Related Purine-2,6-dione Acetamides in MCF-7 Cells

A series of 2-[(1-substituted)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamides demonstrated good to excellent inhibition against the human breast cancer cell line MCF-7 when compared to doxorubicin as a reference drug [1]. While CAS 886904-43-4 was not among the specific compounds tested, it shares the core scaffold with the active series. No quantitative comparison between CAS 886904-43-4 and any specific analog or doxorubicin is available.

Anticancer MCF-7 Breast Cancer

Structural Uniqueness Relative to Catalogued Analogs

Among commercially catalogued purine-2,6-dione sulfanylacetamides, the 3,5-dimethylphenyl substituent of CAS 886904-43-4 is distinct from closely listed analogs: N-(3-fluorophenyl)- (CAS 886904-25-2), N-(2,3-dimethylphenyl)-, N-(4-methoxyphenyl)-, N-(4-butylphenyl)-, and N-naphthalen-1-yl- variants. No single study has directly compared the biological activity of these analogs, meaning their relative target engagement, selectivity, or potency profiles are entirely uncharacterized in the public domain.

Chemical Diversity SAR Medicinal Chemistry

Recommended Research Application Scenarios for N-(3,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide (CAS 886904-43-4)


Epigenetic Probe Development: DNMT Inhibition Screening

Given the patent-based class association with DNMT enzymes [1], CAS 886904-43-4 may be evaluated in biochemical assays targeting DNMT1, DNMT3a, or DNMT3b. Researchers should request a certificate of analysis confirming purity (>95% by HPLC) and perform a full concentration-response curve against recombinant DNMT isoforms, using S-adenosylhomocysteine (SAH) or decitabine as a positive control, to establish its potency and selectivity profile de novo.

Structure-Activity Relationship (SAR) Exploration of Purine-2,6-dione Acetamides

CAS 886904-43-4 fills a substitution gap in purine-2,6-dione sulfanylacetamide libraries. Its 3,5-dimethylphenyl group can be compared head-to-head with the 3-fluorophenyl (CAS 886904-25-2), 2,3-dimethylphenyl, and 4-methoxyphenyl analogs in a standardized panel of epigenetic or kinase targets to define the SAR around the N-aryl acetamide region. Such a study would generate the quantitative comparative data currently absent from the literature.

Anticancer Phenotypic Screening in MCF-7 and Expanded Cell Line Panels

Building on the class-level precedent of purine-dione acetamides showing activity against MCF-7 cells [2], CAS 886904-43-4 can be included in broader anticancer panels. Comparative cytotoxicity data against doxorubicin, as well as against the aforementioned structural analogs, would clarify whether the 3,5-dimethyl substitution confers a therapeutic window advantage.

Chemical Biology Tool Compound Requiring Full Characterization

As a compound with no published bioactivity data, CAS 886904-43-4 is best suited for chemical biology groups engaged in target deconvolution studies. Its procurement should be accompanied by analytical characterization (NMR, LCMS) and broad profiling against safety panels (hERG, CYP450) and kinase selectivity screens to establish its utility as a tool compound prior to use in mechanistic studies.

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.